molecular formula C19H23NO2 B8599320 1,2-Benzenediol, 4-[1-(2-phenylethyl)-3-piperidinyl]- CAS No. 62033-51-6

1,2-Benzenediol, 4-[1-(2-phenylethyl)-3-piperidinyl]-

Cat. No. B8599320
CAS RN: 62033-51-6
M. Wt: 297.4 g/mol
InChI Key: FZCFEVBBIDZXLO-UHFFFAOYSA-N
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Description

1,2-Benzenediol, 4-[1-(2-phenylethyl)-3-piperidinyl]- is a useful research compound. Its molecular formula is C19H23NO2 and its molecular weight is 297.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,2-Benzenediol, 4-[1-(2-phenylethyl)-3-piperidinyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Benzenediol, 4-[1-(2-phenylethyl)-3-piperidinyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

62033-51-6

Molecular Formula

C19H23NO2

Molecular Weight

297.4 g/mol

IUPAC Name

4-[1-(2-phenylethyl)piperidin-3-yl]benzene-1,2-diol

InChI

InChI=1S/C19H23NO2/c21-18-9-8-16(13-19(18)22)17-7-4-11-20(14-17)12-10-15-5-2-1-3-6-15/h1-3,5-6,8-9,13,17,21-22H,4,7,10-12,14H2

InChI Key

FZCFEVBBIDZXLO-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CCC2=CC=CC=C2)C3=CC(=C(C=C3)O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3.3 g of N-(β-phenylethyl)-3-(3',4'-dimethoxyphenyl)-piperidine and 33 ml of 66% hydrobromic acid was refluxed for an hour and was then distilled to dryness under reduced pressure. The residue was taken up in a water-methylene chloride mixture and was made alkaline with an aqueous solution saturated with sodium bicarbonate. The organic phase was decanted and the aqueous phase was extracted with methylene chloride. The combined organic phases were washed with water, dried over magnesium sulfate and distilled to dryness under reduced pressure to obtain 2.67 g of N-(β-phenylethyl)-3-(3',4'-dihydroxyphenyl)-piperidine.
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
33 mL
Type
reactant
Reaction Step One

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